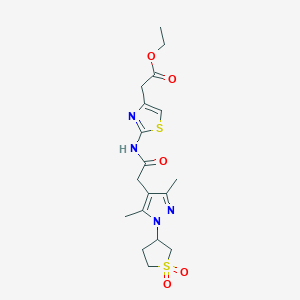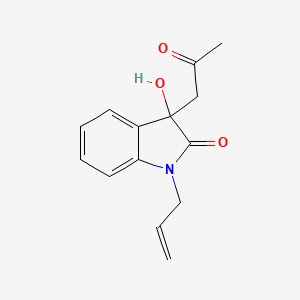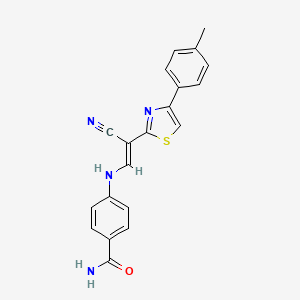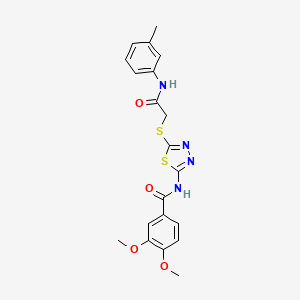
4-Fluorophenyl 4-nitrobenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluorophenyl 4-nitrobenzene-1-sulfonate (FNBS) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry, pharmacology, and material science. This compound is commonly used as a reagent in organic synthesis and has shown promising results in various scientific research studies.
Aplicaciones Científicas De Investigación
Fuel Cell Membrane Development
4-Fluorophenyl 4-nitrobenzene-1-sulfonate: is utilized in the synthesis of sulfonated poly(ether sulfone) copolymers (PESs), which are key components in the development of fuel cell membranes . These membranes are crucial for the operation of fuel cells, particularly in proton exchange membrane fuel cells (PEMFCs). The sulfonation process enhances the hydrophilicity of the polymer, thereby improving proton conductivity which is vital for the fuel cell’s performance.
Proton Conductivity Enhancement
The synthesized PESs membranes exhibit significant proton conductivity, a fundamental property for efficient energy conversion in fuel cells . The presence of 4-Fluorophenyl 4-nitrobenzene-1-sulfonate in the polymer backbone contributes to the stability and conductivity of the membrane, enabling it to sustain high performance even at elevated temperatures.
Thermal Stability Improvement
Research indicates that membranes containing 4-Fluorophenyl 4-nitrobenzene-1-sulfonate demonstrate excellent thermal stability . This property is essential for maintaining the integrity and longevity of fuel cells, especially when operating under high-temperature conditions.
Membrane-Electrode Assembly Fabrication
The compound is also involved in the fabrication of membrane-electrode assemblies (MEAs) for PEMFCs . MEAs are the heart of a fuel cell, where the electrochemical reactions occur. The use of 4-Fluorophenyl 4-nitrobenzene-1-sulfonate in the membrane material contributes to the overall efficiency and durability of the fuel cell.
Single-Cell Fuel Cell Performance
Incorporating 4-Fluorophenyl 4-nitrobenzene-1-sulfonate into the polymer matrix has been shown to enhance single-cell performance in fuel cells . This improvement is measured in terms of current density and voltage output, which are critical parameters for the commercial viability of fuel cells.
Catalyst-Coated Membrane Development
The chemical is used in the development of catalyst-coated membranes, which are an innovative approach to increase the reaction sites within a fuel cell . This technology aims to maximize the efficiency of the fuel cell by optimizing the interface where the reaction takes place.
Hydrocarbon-Based Catalyst Binder Innovation
Researchers have employed 4-Fluorophenyl 4-nitrobenzene-1-sulfonate in the creation of hydrocarbon-based catalyst binders . These binders play a significant role in the preparation of catalyst slurry, which is fundamental for the fabrication of high-performance fuel cells.
Long-Term Stability and Performance
Finally, the inclusion of 4-Fluorophenyl 4-nitrobenzene-1-sulfonate in fuel cell components has been associated with long-term stability and sustained performance . This aspect is particularly important for the practical application and commercialization of fuel cells, ensuring they can operate reliably over extended periods.
Mecanismo De Acción
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s structurally similar to 4-fluoronitrobenzene, which is known to undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Similar compounds are known to participate in various biochemical reactions, including the halex process .
Pharmacokinetics
It’s important to note that these properties significantly impact the bioavailability of a compound .
Result of Action
Similar compounds have been shown to cause various physiological effects, including acute toxicity and specific target organ toxicity .
Propiedades
IUPAC Name |
(4-fluorophenyl) 4-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO5S/c13-9-1-5-11(6-2-9)19-20(17,18)12-7-3-10(4-8-12)14(15)16/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOCHQGDYCYZII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)OC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)phenyl)ethanone](/img/structure/B2871787.png)


![6-[4-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2871793.png)





![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide](/img/structure/B2871800.png)


![3-ethyl-N-(2-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2871808.png)
